Mulberrin

Descripción general

Descripción

Kuwanon C es un compuesto flavonoides único que se encuentra en la familia de la morera, específicamente derivado de Morus alba (morera blanca). Se caracteriza por la presencia de dos grupos isopentenilo. Este compuesto ha ganado mucha atención debido a sus diversas actividades biológicas, que incluyen propiedades antioxidantes, hipoglucémicas, antimicrobianas y anticancerígenas .

Aplicaciones Científicas De Investigación

Medicinal Applications

1.1 Hepatic Protection and Anti-Fibrotic Effects

Recent studies have highlighted mulberrin's protective effects against liver fibrosis. In a study involving carbon tetrachloride (CCl4)-induced liver injury in mice, this compound administration significantly reduced hepatic inflammation and collagen deposition. The underlying mechanism involves the suppression of the TGF-β1/SMAD2/3 signaling pathway and activation of the TRIM31/Nrf2 axis, which are crucial for mitigating oxidative stress and inflammation in hepatocytes . This positions this compound as a promising candidate for treating liver diseases.

1.2 Neuroprotective Effects

This compound has also shown potential in neuroprotection. It was demonstrated to ameliorate symptoms in models of Parkinson's disease by inhibiting microglial activation and reducing neuroinflammation . This suggests its utility in neurodegenerative conditions, potentially extending its application to therapies aimed at neurological health.

1.3 Lifespan Extension

Research indicates that this compound may prolong lifespan and healthspan in model organisms like Caenorhabditis elegans. The compound activates detoxification functions mediated by nuclear receptors, suggesting a broader role in promoting longevity and metabolic health .

Cellular Biology Applications

2.1 Mitochondrial Labeling

A novel application of this compound is its use as a fluorescent probe for mitochondrial labeling. The synthesized compound this compound-Cy3 selectively labels mitochondria in various cell types, including cancer cells. This advancement facilitates real-time imaging and monitoring of mitochondrial dynamics, which is crucial for understanding cellular metabolism and apoptosis .

Table 1: Comparison of Mitochondrial Labeling Probes

| Feature | This compound-Cy3 | Mito-Tracker Green |

|---|---|---|

| Stability | High | Moderate |

| Cost | Lower | Higher |

| Incubation Time | 5 minutes | 30 minutes |

| Fluorescence Intensity | Stable | Variable |

Cosmetic Applications

3.1 Skin Whitening Agent

This compound has been identified as an effective skin whitening agent due to its strong inhibitory effect on tyrosinase activity, an enzyme critical for melanin production. Patents have been filed for cosmetic formulations containing this compound that enhance skin tone by reducing hyperpigmentation . This application highlights its potential in dermatology and cosmetic science.

Case Studies

4.1 Study on Liver Fibrosis

A comprehensive study evaluated the effects of this compound on liver fibrosis induced by CCl4 in mice. The results indicated that treatment with this compound significantly reduced liver injury markers and fibrosis scores compared to control groups, showcasing its therapeutic potential .

4.2 Mitochondrial Dynamics Research

In cellular studies using HeLa cells, this compound-Cy3 was employed to visualize mitochondrial structures under various conditions. The findings demonstrated that this probe effectively labeled mitochondria without interfering with cellular functions, thus providing a reliable tool for mitochondrial research .

Mecanismo De Acción

Kuwanon C ejerce sus efectos a través de múltiples mecanismos:

Actividad Anticancerígena: Se dirige a las mitocondrias y al retículo endoplásmico de las células cancerosas, interrumpiendo su función normal e induciendo la apoptosis.

Actividad Antiviral: Kuwanon C bloquea la interacción entre la proteína de pico del SARS-CoV-2 y el receptor ACE2, previniendo la entrada viral a las células huésped.

Análisis Bioquímico

Biochemical Properties

Mulberrin has been found to demonstrate marked anti-14α-demethylase (CYP51) activity . This enzyme plays a crucial role in the biosynthesis of sterols in eukaryotes and is a target for antifungal and cholesterol-lowering drugs . This compound interacts with this enzyme, inhibiting its activity .

Cellular Effects

This compound has been observed to have significant effects on various types of cells. In the human HeLa cell model, this compound inhibited the phosphorylation of p70S6K1, promoted autophagy, and slowed cell senescence . These effects influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds to the catalytic activity region of CYP51 . Only this compound could form a strong π-cation interaction with the Fe ion of heme in CYP51 via the 2-methylpent-2-ene moiety at atom C9 . This interaction inhibits the enzyme’s activity, leading to its biochemical effects .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, it has been observed to inhibit CYP51 activity, leading to an increase in cell membrane permeability, membrane destruction, and cell death . These effects have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been found to extend the lifespan of yeast and C. elegans via suppressing nutrient-sensing pathways . The specific threshold effects and any toxic or adverse effects at high doses are not mentioned in the available literature.

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been found to suppress nutrient-sensing pathways, which are crucial for the regulation of growth and aging processes .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: Kuwanon C se puede sintetizar a través de varias reacciones químicas que involucran calconas y dienos de deshidroprenilfenol. La síntesis típicamente involucra una reacción de Diels-Alder, que es una reacción de cicloadición [4+2] entre un dieno y un dienófilo .

Métodos de Producción Industrial: La producción industrial de kuwanon C se basa principalmente en la extracción de fuentes naturales, particularmente las raíces y las hojas de Morus alba. El proceso de extracción implica extracción con disolventes seguida de purificación utilizando técnicas cromatográficas .

Tipos de Reacciones:

Oxidación: Kuwanon C experimenta reacciones de oxidación, que pueden conducir a la formación de varios derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir kuwanon C en sus formas reducidas, alterando su actividad biológica.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Se emplean varios agentes halogenantes y nucleófilos en reacciones de sustitución.

Principales Productos Formados: Los principales productos formados a partir de estas reacciones incluyen derivados oxidados, formas reducidas y análogos sustituidos de kuwanon C, cada uno con distintas actividades biológicas .

Comparación Con Compuestos Similares

Kuwanon C es único debido a sus dos grupos isopentenilo y sus potentes actividades biológicas. Compuestos similares incluyen:

Albanin A: Exhibe propiedades antimicrobianas, pero carece de la potente actividad anticancerígena de kuwanon C.

Paclitaxel: Un fármaco anticancerígeno conocido, pero kuwanon C ha demostrado una eficacia superior en ciertos estudios.

En conclusión, kuwanon C es un compuesto versátil con un potencial significativo en diversas aplicaciones científicas e industriales. Su estructura única y sus potentes actividades biológicas lo convierten en un valioso objeto de investigación en curso.

Si tiene alguna otra pregunta o necesita más detalles, no dude en preguntar!

Actividad Biológica

Mulberrin, a natural compound derived from the root bark of Ramulus mori, has garnered significant interest in recent years due to its diverse biological activities. This article explores the various biological effects of this compound, including its antifungal, antioxidative, anti-inflammatory, and potential anti-aging properties. Additionally, it presents relevant case studies and research findings to provide a comprehensive overview.

This compound is classified as a prenylated flavonoid, which contributes to its biological activities. Its structure allows for interactions with various biological targets, including enzymes and cellular pathways. Notably, this compound exhibits strong inhibitory effects on cytochrome P450 enzymes, particularly CYP51, which is crucial for fungal growth.

Antifungal Activity

Recent studies have demonstrated that this compound effectively inhibits the growth of Botrytis cinerea, a common fungal pathogen affecting strawberries. The compound shows an IC50 value of 1.38 μM against CYP51, indicating potent antifungal activity. The mechanism involves direct interaction with the enzyme, leading to increased cell membrane permeability and subsequent cell death in the fungus.

| Activity | IC50 Value | EC50 Values |

|---|---|---|

| Inhibition of CYP51 | 1.38 μM | Hyphal growth: 17.27 μg/mL |

| Spore germination: 9.56 μg/mL |

This antifungal property suggests that this compound could be utilized as a natural preservative in food storage.

Antioxidative and Anti-inflammatory Properties

This compound has been recognized for its antioxidative capabilities, which are vital in mitigating oxidative stress-related diseases. A study investigating its effects on doxorubicin-induced cardiotoxicity found that this compound significantly reduced oxidative damage in cardiac tissues.

- Study Findings:

- Mice treated with this compound showed improved cardiac function after doxorubicin administration.

- The treatment reduced markers of oxidative stress and inflammation (e.g., TNF-α and IL-6).

| Parameter | Control Group | This compound Treated Group |

|---|---|---|

| Cardiac Function | Decreased | Improved |

| Oxidative Stress Markers | Elevated | Reduced |

| Inflammatory Cytokines | High | Significantly Lowered |

These findings indicate that this compound may serve as a protective agent against oxidative damage in various tissues.

Anti-aging Effects

Recent research has also highlighted the potential of this compound in extending lifespan in model organisms such as yeast and Caenorhabditis elegans (C. elegans). The compound promotes autophagy and inhibits cellular senescence by targeting key signaling pathways.

- Key Findings:

- This compound increased the chronological lifespan of yeast.

- In C. elegans, it enhanced reproduction without negatively impacting health metrics.

These results suggest that this compound may play a role in promoting healthy aging through its molecular mechanisms.

Case Studies

-

Antifungal Application in Agriculture:

- A study focused on using this compound as a natural preservative for strawberries demonstrated its efficacy in prolonging shelf life by preventing fungal infections.

-

Cardiotoxicity Protection:

- Research involving doxorubicin-treated mice showed that daily administration of this compound significantly mitigated cardiac injury and improved overall heart function.

-

Longevity Studies:

- Experiments on yeast and C. elegans provided insights into this compound's potential as an anti-aging compound, indicating its ability to influence vital longevity pathways.

Propiedades

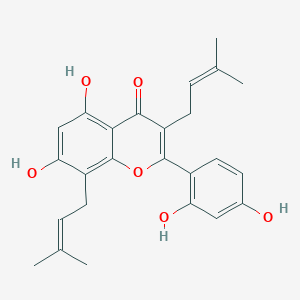

IUPAC Name |

2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3,8-bis(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O6/c1-13(2)5-8-17-20(28)12-21(29)22-23(30)18(9-6-14(3)4)24(31-25(17)22)16-10-7-15(26)11-19(16)27/h5-7,10-12,26-29H,8-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWQYBLOHTQWSQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(=C(O2)C3=C(C=C(C=C3)O)O)CC=C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20212148 | |

| Record name | Mulberrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20212148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Mulberrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029507 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

62949-79-5 | |

| Record name | Kuwanon C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62949-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mulberrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062949795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mulberrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20212148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mulberrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029507 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

148 - 150 °C | |

| Record name | Mulberrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029507 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.